2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(15-11(16)4-5-14)9-3-2-8(12)6-10(9)13/h2-3,6-7H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVSVGOYUZEMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenylacetonitrile with acetamide under specific conditions. One common method involves the use of phenyl isothiocyanate in DMF (dimethylformamide) and KOH (potassium hydroxide) to form an intermediate salt, which then reacts with various α-halogenated reagents to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and dichlorophenyl groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the initial synthesis step.
DMF and KOH: Common solvents and bases used in the reaction.
α-Halogenated Reagents: Such as ethylchloroacetate and α-bromoethylpropionate, used for further derivatization.
Major Products Formed
Thiazolidinone Derivatives: Formed through cyclization reactions.
Thiophene Derivatives: Another product of cyclization reactions.
Iminochromenes: Formed through condensation reactions with aldehydes.
Scientific Research Applications
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reactant or intermediate in the synthesis of various heterocyclic compounds.
Medicine: Explored for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease inhibitor, where it binds to the active site of the enzyme and inhibits its activity. This interaction can disrupt viral replication and other biological processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
- CAS No.: 128173-43-3
- Molecular Formula : C₁₁H₁₀Cl₂N₂O
- Molecular Weight : 257.12 g/mol
Functional Features: The compound features a cyano group (-CN) at the α-position of the acetamide backbone and a 2,4-dichlorophenyl ethyl substituent on the nitrogen atom.
Applications: Primarily recognized as a fungicide under the ISO common name diclocymet, it targets fungal pathogens in agricultural settings . Its synthesis involves coupling 2-cyanoacetamide with substituted phenethylamine derivatives under catalytic conditions .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Cyanoacetamide Class
The following table compares key structural and functional attributes of diclocymet with related cyanoacetamides:
Key Observations :
- Substituent Impact: The 2,4-dichlorophenyl group in diclocymet enhances fungicidal activity compared to non-halogenated analogues like 2-cyano-N-(1-phenyl-ethyl)-acetamide .
- Bioactivity Specificity: The addition of methoxy (e.g., 2,4-dichloro-5-methoxyphenyl in ) or imino groups (e.g., cymoxanil ) modifies systemic mobility and target enzyme interactions.
Comparison with Non-Cyanoacetamide Fungicides
Carpropamid and Mandipropamid :
Structural Determinants :
- Diclocymet’s cyano group provides electrophilic reactivity, enabling covalent interactions with fungal enzymes, whereas carpropamid relies on steric hindrance from its cyclopropane ring .
Biological Activity
Overview
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide is a chemical compound with significant interest in biological research due to its unique structural features and potential therapeutic applications. Its molecular formula is C11H10Cl2N2O, and it contains both a cyano group and a dichlorophenyl moiety, which contribute to its reactivity and biological activity. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound primarily involves its role as a protease inhibitor . It has been investigated for its ability to inhibit specific enzymes that are crucial for viral replication, particularly the papain-like protease (PLpro) associated with coronaviruses. The mechanism involves binding to the active site of the enzyme, thereby blocking its activity and disrupting viral life cycles.
Antiviral Properties
Research has indicated that this compound exhibits antiviral properties. It has been evaluated for efficacy against various viral strains, showing promise as a therapeutic agent in treating viral infections.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
Case Studies
- Protease Inhibition : A study focused on the compound's interaction with PLpro revealed that it effectively inhibited the enzyme at low concentrations, suggesting its potential as a treatment for COVID-19.
- Metabolism Studies : In a metabolism study involving rats, the compound was dosed orally, leading to the identification of various metabolites through chromatographic techniques. This study provided insights into the biotransformation pathways of the compound, revealing that it undergoes decyanation and forms cyclic compounds, which may influence its biological activity .
- Antimicrobial Evaluation : A comparative analysis of similar compounds indicated that derivatives of this compound exhibited enhanced antimicrobial effects when combined with other antibiotics like ciprofloxacin and ketoconazole. This synergistic effect was noted in biofilm formation inhibition assays .
Comparison of Biological Activity
| Compound Name | MIC (μg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| This compound | 0.25 | Staphylococcus aureus | Antimicrobial |
| 7b (similar derivative) | 0.22 | Escherichia coli | Antimicrobial |
| Ciprofloxacin + 7b | Reduced | Staphylococcus epidermidis | Synergistic Activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via C-amidoalkylation reactions, where chloroacetamide intermediates are reacted with substituted aromatic precursors. Optimization involves controlling temperature (e.g., 60–80°C), using polar aprotic solvents like DMF, and catalysts such as potassium carbonate to enhance nucleophilic substitution . Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is critical to isolate the product from by-products like trichloroethane derivatives .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1650 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl group splitting patterns) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 295.06 for C₁₁H₉Cl₂N₂O) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. How can researchers assess the biological activity of this compound, and what assays are suitable for initial screening?
- Methodological Answer :
- In vitro assays : Use cell viability assays (MTT/XTT) to test cytotoxicity against cancer lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases via fluorometric kits .
- Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory data on bioactivity between structural analogs (e.g., 2-cyano vs. 2-chloro derivatives) be resolved?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., cyano, chloro, methyl groups) and test under identical conditions .
- Computational Modeling : Use DFT calculations or molecular docking to compare electronic properties (e.g., cyano’s electron-withdrawing effects) and binding affinities .
- Meta-analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify trends in substituent effects .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Fragment-based design : Modify substituents (e.g., dichlorophenyl, cyano) and measure changes in potency .
- 3D-QSAR : Perform CoMFA/CoMSIA to map steric/electrostatic fields influencing activity .
- Proteomics : Identify binding partners via pull-down assays or thermal shift profiling .
Q. What experimental approaches are used to study degradation pathways and stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of cyano to carboxylic acid) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor purity over 6–12 months .
Q. How can mechanistic studies be designed to investigate its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., COX-2) to resolve binding modes .
- Kinetic Assays : Use stopped-flow techniques to determine inhibition constants (Ki) .
Q. What are common challenges in scaling up synthesis, and how can by-product formation be minimized?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- By-product Analysis : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and quench side reactions early .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
